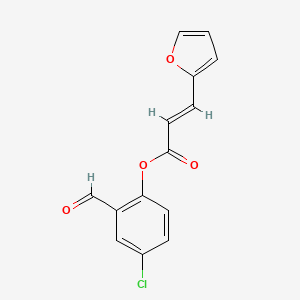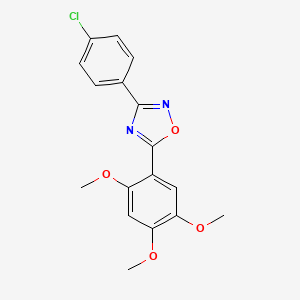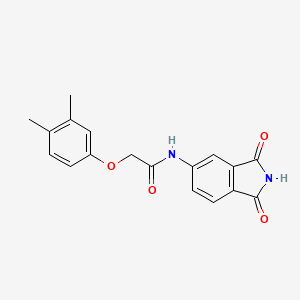![molecular formula C17H17ClN2O4 B5864840 3-chloro-N'-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)
3-chloro-N'-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N’-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzohydrazide core substituted with a 3-chloro group and a 3,4-dimethoxyphenylacetyl moiety, which contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide typically involves the reaction of 3-chlorobenzohydrazide with 3,4-dimethoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-chloro-N’-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
3-chloro-N’-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and other biochemical processes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.
作用機序
The mechanism of action of 3-chloro-N’-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. Additionally, its structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-chloro-N’-(2,4-dimethoxyphenyl)-4-methoxybenzamide: This compound shares structural similarities but differs in the position and type of substituents on the benzene ring.
4-chloro-N’-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide: Another similar compound with a different position of the chloro group.
Uniqueness
3-chloro-N’-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both chloro and dimethoxy groups contributes to its distinct properties compared to other similar compounds.
特性
IUPAC Name |
3-chloro-N'-[2-(3,4-dimethoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-14-7-6-11(8-15(14)24-2)9-16(21)19-20-17(22)12-4-3-5-13(18)10-12/h3-8,10H,9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXRKWBKODWJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NNC(=O)C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)
![N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE](/img/structure/B5864761.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)



![(E)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine](/img/structure/B5864804.png)

![N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine](/img/structure/B5864811.png)


![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)

![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5864847.png)
